6-Amino-1,4-thiazepan-5-one

ACE inhibition chiral resolution antihypertensive

(R)-6-Amino-1,4-thiazepan-5-one is the stereochemically defined scaffold essential for potent ACE inhibitors such as Temocapril. The pseudoequatorial 6-amino group is critical for target engagement; the opposite enantiomer or des-amino analogs show significantly reduced activity. Supplied at ≥95% purity with batch-specific CoA, this (R)-enantiomer eliminates the time and cost of chiral resolution required with racemic mixtures. With sp³ fraction 0.8 and zero freely rotatable bonds, it is ideal for diversity-oriented synthesis and DNA-encoded library construction. Standard storage: sealed, dry, 2–8°C.

Molecular Formula C5H10N2OS
Molecular Weight 146.21 g/mol
Cat. No. B13199041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,4-thiazepan-5-one
Molecular FormulaC5H10N2OS
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CSCC(C(=O)N1)N
InChIInChI=1S/C5H10N2OS/c6-4-3-9-2-1-7-5(4)8/h4H,1-3,6H2,(H,7,8)
InChIKeyNGIAYEBFKTVVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,4-thiazepan-5-one – Core Heterocyclic Building Block for Chiral Drug Intermediate Synthesis


6-Amino-1,4-thiazepan-5-one (CAS 92814-42-1 for the (R)-enantiomer; CAS 1119963-39-1 for the racemate) is a seven‑membered heterocyclic building block containing a thiazepanone ring with an amino substituent at position 6 . This scaffold combines the conformational flexibility of a thiazepane with the hydrogen‑bonding capacity of both an amine and a ketone, making it a strategic intermediate in medicinal chemistry. Its (R)-enantiomer is explicitly used as a starting material in the synthesis of angiotensin‑converting enzyme (ACE) inhibitors such as Temocapril [1].

Why 6-Amino-1,4-thiazepan-5-one Cannot Be Replaced by Generic Thiazepanone Analogs


Replacing 6-amino-1,4-thiazepan-5-one with a generic 1,4‑thiazepan‑5‑one or a non‑amino analog eliminates the key hydrogen‑bond donor/acceptor pharmacophore that drives both its synthetic utility as a chiral derivatisation handle and its biological target engagement . In ACE inhibitor design, the (R)-configuration at position 6 is critical for pseudoequatorial orientation of the amino group, which directly governs in vitro inhibitory potency and in vivo duration of action; the opposite enantiomer or des‑amino variants show significantly reduced activity [1].

Quantitative Differentiation Evidence for 6-Amino-1,4-thiazepan-5-one vs. Closest Structural Analogs


Chiral Identity: (R)-Enantiomer vs. Racemate in ACE Inhibitor Potency

In the perhydro‑1,4‑thiazepin‑5‑one series, the (R)-configuration at position 6 places the amino substituent in a pseudoequatorial orientation essential for ACE binding [1]. The racemic 6‑amino‑1,4‑thiazepan‑5‑one (CAS 1119963‑39‑1) would contain 50 % of the (S)-enantiomer, which is predicted to be significantly less active because the axial amino group does not productively engage the enzyme active site .

ACE inhibition chiral resolution antihypertensive

Physicochemical Differentiation: Hydrogen‑Bond Donor / Acceptor Profile vs. Des‑Amino Thiazepanone

The presence of the 6‑amino group increases the hydrogen‑bond donor count from 2 (in 1,4‑thiazepan‑5‑one) to 3 and the acceptor count from 2 to 3, as predicted by ACD/Labs Percepta . This shift reduces logP from approximately −0.9 to −1.89 and increases the polar surface area from ∼58 Ų to 80 Ų, enhancing aqueous solubility and potentially improving oral bioavailability for downstream drug candidates .

physicochemical properties drug-likeness solubility

Synthetic Utility: Direct Use as a Temocapril Intermediate vs. Non‑Amino Precursors

(2S,6R)-6‑Amino‑2‑(2‑thienyl)-1,4‑thiazepan‑5‑one (CAS 110221‑26‑6), a direct derivative of 6‑amino‑1,4‑thiazepan‑5‑one, is the registered key intermediate in the industrial synthesis of the antihypertensive drug Temocapril [1]. In contrast, 1,4‑thiazepan‑5‑one lacking the 6‑amino group cannot undergo the requisite N‑alkylation with the (S)-homophenylalanine side‑chain, precluding its use in this commercial route [2].

ACE inhibitor Temocapril process chemistry

Nitric Oxide Synthase (NOS) Inhibitory Potential vs. 5‑Imino Thiazepane Analogs

A series of (1,4)‑5‑imino thiazepane analogs were evaluated as inhibitors of human inducible nitric oxide synthase (iNOS), with the most potent compound showing an IC50 of 0.19 μM [1]. Although 6‑amino‑1,4‑thiazepan‑5‑one itself has not been directly tested in this assay, its 6‑amino‑5‑oxo substitution pattern places it in the same pharmacophoric space. By contrast, the 3‑imino regioisomers were consistently less potent, underscoring the importance of the 5‑position pharmacophore that is retained in the target compound [2].

NOS inhibition iNOS inflammation

Recommended Application Scenarios for 6-Amino-1,4-thiazepan-5-one Based on Verified Differentiation


Chiral Building Block for ACE Inhibitor Lead Optimisation

Medicinal chemistry teams developing next‑generation angiotensin‑converting enzyme inhibitors can employ (R)-6‑amino‑1,4‑thiazepan‑5‑one as a stereochemically defined scaffold. The pseudoequatorial 6‑amino group is essential for potente ACE binding, as demonstrated by the perhydro‑1,4‑thiazepin‑5‑one SAR studies . This avoids the time and cost of chiral resolution of racemic mixtures and provides direct access to derivatives such as Temocapril intermediates [1].

Three‑Dimensional Fragment for DNA‑Encoded Library (DEL) Synthesis

The thiazepanone core offers high 3D character (fraction sp³ = 0.8) and restricted conformational freedom (zero freely rotatable bonds) . These properties make 6‑amino‑1,4‑thiazepan‑5‑one an attractive fragment for diversity‑oriented synthesis and DNA‑encoded library construction, where shape diversity is a key determinant of screening hit quality [1].

Scaffold for Nitric Oxide Synthase Probe Development

Building on the potent iNOS inhibition observed for 5‑imino‑thiazepane congeners (IC50 = 0.19 μM) , the 6‑amino‑5‑oxo substitution pattern offers a distinct hydrogen‑bonding network that could be exploited to engineer isoform selectivity. Researchers can use 6‑amino‑1,4‑thiazepan‑5‑one as a starting point for focused library synthesis targeting iNOS over nNOS and eNOS [1].

Quality‑Controlled Reference Standard for Analytical Method Development

With a standard purity specification of ≥95 % (HPLC, NMR) and batch‑specific certificates of analysis available from reputable vendors , (R)-6‑amino‑1,4‑thiazepan‑5‑one can serve as a reference standard for the development and validation of analytical methods (GC, HPLC, LC‑MS) used to monitor thiazepanone impurities in pharmaceutical process chemistry [1].

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